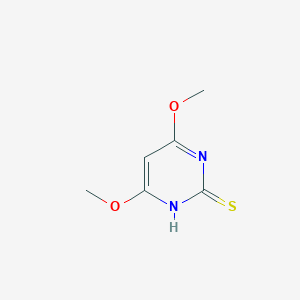

4,6-Dimethoxy-2-mercaptopyrimidine

Vue d'ensemble

Description

4,6-Dimethoxy-2-mercaptopyrimidine is a chemical compound that has been studied for its potential use in various applications. For instance, it has been investigated as a potential leveler for microvia filling with electroplating copper . It has also been used in the preparation of orthorhombic SnS nanoplatelets by a hot injection method and thin films by aerosol-assisted chemical vapor deposition (AACVD) .

Synthesis Analysis

The synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine involves the preparation of di-tert-butyltin complexes derived from 2-mercaptopyridine . These complexes are then utilized as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets . Another method involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide .Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-2-mercaptopyrimidine has been established through techniques such as NMR and elemental analysis . The structures were unambiguously established by the single crystal X-ray diffraction technique .Chemical Reactions Analysis

In the context of microvia filling with electroplating copper, 4,6-Dimethoxy-2-mercaptopyrimidine acts as a potential leveler . The results of electrochemical measurement, atomic force microscope (AFM), and X-ray photoelectron spectra (XPS) revealed that its adsorption on the copper surface inhibited copper deposition .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethoxy-2-mercaptopyrimidine are influenced by its molecular structure and the conditions under which it is used. For instance, different surface morphology and crystalline orientation were observed after plating using electroplating solutions with different concentrations of the compound .Applications De Recherche Scientifique

Chemical Properties

“4,6-Dimethoxy-2-mercaptopyrimidine” is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 . It is a solid substance that can be stored at room temperature .

Drug Synthesis

This compound is used in the synthesis of drugs. Its unique properties make it an ideal candidate for various applications in drug synthesis.

Organic Transformations

“4,6-Dimethoxy-2-mercaptopyrimidine” is also used in organic transformations. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile material in scientific research.

Preparation of SnS Nanoplatelets

This compound has been used as a single-source molecular precursor for the preparation of orthorhombic SnS nanoplatelets . This is achieved through a hot injection method.

Aerosol Assisted Chemical Vapour Deposition (AACVD)

“4,6-Dimethoxy-2-mercaptopyrimidine” has been utilized in the preparation of thin films by aerosol assisted chemical vapour deposition (AACVD) . This method is commonly used in the fabrication of semiconductor devices.

Microvia Filling

Research has indicated that “4,6-Dimethoxy-2-mercaptopyrimidine” could potentially be used as a leveler for microvia filling . This application is particularly relevant in the field of electronics, where precise control over copper deposition is crucial.

Mécanisme D'action

Target of Action

It has been used as a precursor for the preparation of sns nanoplatelets . These nanoplatelets are used as anode material for lithium-ion batteries .

Mode of Action

It is known to be involved in the preparation of SnS nanoplatelets . The compound is utilized as a single-source molecular precursor, and its thermolysis in oleylamine (OAm) produces SnS nanoplatelets .

Biochemical Pathways

Its role in the synthesis of sns nanoplatelets suggests it may influence pathways related to material synthesis and energy storage .

Result of Action

The primary result of the action of 4,6-Dimethoxy-2-mercaptopyrimidine is the formation of SnS nanoplatelets . These nanoplatelets have been evaluated for their performance as anode material for lithium-ion batteries . The rate capability of SnS was investigated at different current densities, revealing that the initial capacity could be regained .

Action Environment

The action of 4,6-Dimethoxy-2-mercaptopyrimidine can be influenced by environmental factors. For instance, the nature of the molecular precursor employed significantly alters the morphology and preferential growth of the nanoplatelets . Furthermore, the compound is described as air and moisture stable, suggesting it has good environmental stability .

Safety and Hazards

4,6-Dimethoxy-2-mercaptopyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Orientations Futures

The future directions of research on 4,6-Dimethoxy-2-mercaptopyrimidine could involve further exploration of its potential applications. For instance, it could be further studied for its use as a leveler for microvia filling with electroplating copper , or for the preparation of SnS nanoplatelets as anode material for lithium-ion batteries .

Propriétés

IUPAC Name |

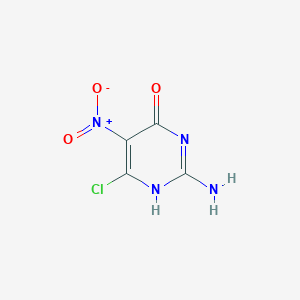

4,6-dimethoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRHOZHSQQRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=S)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438007 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-2-mercaptopyrimidine | |

CAS RN |

57235-35-5 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,6-Dimethoxy-2-mercaptopyrimidine in the synthesis of 4,6-Dimethoxy-2-(methylsulfonyl) pyrimidine?

A1: 4,6-Dimethoxy-2-mercaptopyrimidine serves as the crucial starting material in the two-step synthesis of 4,6-Dimethoxy-2-(methylsulfonyl) pyrimidine []. The process involves:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)